Product packaging for Pseudoisocytidine(Cat. No.:CAS No. 57100-18-2)

Pseudoisocytidine

货号: B1195454
CAS 编号: 57100-18-2
分子量: 243.22 g/mol
InChI 键: MPDKOGQMQLSNOF-GBNDHIKLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Context of Pseudoisocytidine Discovery and Early Academic Significance

The discovery of this compound marks a significant point in the exploration of nucleoside analogs. It is a synthetic pyrimidine (B1678525) C-nucleoside. nih.govaacrjournals.org this compound was synthesized by researchers including Chu et al. and Hirota et al. researchgate.netcdnsciencepub.com Early academic investigations highlighted its notable biological activity. Specifically, this compound demonstrated efficacy in vitro and in vivo against various lines of mouse leukemia that were resistant to arabinosylcytosine (ara-C). aacrjournals.orgresearchgate.net This antileukemic activity was found to be inhibited by cytidine (B196190) but not by deoxycytidine or thymidine. aacrjournals.org Its enhanced stability and resistance to enzymatic deamination, particularly when compared to compounds like 5-azacytidine (B1684299) and cytarabine (B982), contributed to its early recognition as a promising analog. nih.govresearchgate.net The three-dimensional structure of this compound hydrochloride was determined by X-ray crystallography in 1980, providing crucial insights into its molecular conformation. cdnsciencepub.com

This compound as a Unique C-Nucleoside in the Context of Nucleoside Analogs

This compound is classified as a C-nucleoside, a distinct class of compounds where the nucleobase is linked to the sugar moiety by a carbon-to-carbon (C-C) bond, rather than the more common carbon-nitrogen (C-N) glycosyl linkage found in natural nucleosides. cdnsciencepub.com Its chemical structure is characterized by a β-D-ribofuranosyl sugar moiety covalently attached to an isocytosine (B10225) base. ontosight.ai The isocytosine base itself is a synthetic derivative of the natural nucleobase cytosine, distinguished by the positioning of its amino group at the 2-position instead of the 4-position, which confers unique properties to this compound. ontosight.ai

This structural alteration grants this compound enhanced stability and resistance to enzymatic deamination, a significant advantage over other nucleoside analogs such as 5-azacytidine and cytarabine. nih.govresearchgate.net this compound can exist in multiple tautomeric forms, with specific tautomers being more favorable for certain interactions, such as triplex formation. researchgate.netacs.orgmdpi.comescholarship.org Its ability to participate in Hoogsteen base pairing without requiring protonation makes it particularly valuable in the design of triplex-forming oligonucleotides (TFOs). mdpi.com

Fundamental Role and Broad Academic Interest in Nucleic Acid Chemistry and Biochemistry

This compound has garnered significant academic interest due to its fundamental role in nucleic acid chemistry and biochemistry. ontosight.ai Upon conversion to this compound triphosphate, it can be incorporated into DNA and RNA, where it has been shown to halt tumor cell proliferation. nih.gov Its unique properties make it a valuable tool for investigating the structure and function of nucleic acids. ontosight.ai

A major area of research involves its application in triplex-forming oligonucleotides (TFOs). This compound is a synthetic cytidine analog that can target DNA duplexes to form parallel triplexes at neutral pH. researchgate.netacs.orgacs.org This capability is crucial because the formation of stable triplexes with unmodified cytosine-containing TFOs typically requires acidic conditions due to the necessity of cytosine protonation. researchgate.netacs.org this compound helps overcome this pH dependency, allowing triplex formation under physiological conditions. acs.org

Detailed research findings have explored the influence of sequence context on this compound tautomerization and its impact on triplex stability. Studies combining molecular dynamics simulations with in vitro binding experiments have shown that neighboring methylated or protonated cytidine residues can promote the formation of the favorable tautomer for triplex formation, while consecutive this compound residues can have a negative influence. acs.orgacs.org These findings are instrumental in optimizing the design of this compound-containing TFOs for targeting G-rich DNA sequences. acs.orgacs.org

Furthermore, this compound is explored in the context of antisense oligonucleotides (AONs) for RNA editing. It serves as a cytidine analog positioned opposite a target adenosine, facilitating the recruitment of ADAR (adenosine deaminase acting on RNA) enzymes for deamination. google.com Its incorporation into modified nucleic acids demonstrates its broad utility in biotechnological and biomedical research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B1195454 Pseudoisocytidine CAS No. 57100-18-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKOGQMQLSNOF-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205717
Record name Pseudoisocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57100-18-2
Record name Pseudoisocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoisocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOISOCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Pseudoisocytidine and Its Analogs

Stereoselective Synthesis of Pseudoisocytidine Core Structures

The stereoselective synthesis of the this compound core is a critical aspect of its production, ensuring the correct three-dimensional arrangement of atoms, which is essential for its biological function.

Key Intermediates and Precursors in this compound Synthesis

The synthesis of this compound and its analogs often relies on the construction of key intermediates and precursors that facilitate the stereocontrolled formation of the final molecule. A common strategy involves the use of protected ribose derivatives to build the core structure.

One established method begins with readily available ethyl 2-(2,3-O-isopropylidene-5-O-trityl-D-ribofuranosyl)acetate. researchgate.net This precursor undergoes formylation and subsequent methylation to yield a methoxyacrylate intermediate. Cyclization of this intermediate with guanidine (B92328) ultimately affords the protected this compound. researchgate.net

Another versatile precursor is 2,4-dimethoxy-5-iodopyrimidine, which can be coupled with a protected ribofuranoid glycal using a Palladium-catalyzed Heck reaction to form a key C-C bond. researchgate.net For carbocyclic analogs, a common precursor is the enantiomerically pure 2,3-(isopropylidenedioxy)-4-(trityloxymethyl)-4-cyclopenten-1-ol, which can be prepared from D-ribose. nih.gov

A significant advancement in the synthesis of carbocyclic C-nucleosides involves an asymmetric Suzuki-Miyaura type reaction. dntb.gov.uaresearchgate.net This approach utilizes a densely functionalized racemic bicyclic allyl chloride and heterocyclic boronic acids to create a trisubstituted cyclopentenyl core, which is then elaborated into the desired RNA analogs. dntb.gov.uaresearchgate.net

Precursor/IntermediateSynthetic UtilityReference(s)
Ethyl 2-(2,3-O-isopropylidene-5-O-trityl-D-ribofuranosyl)acetateSynthesis of the ribofuranosyl core of this compound. researchgate.net
2,4-dimethoxy-5-iodopyrimidineUsed in Heck coupling reactions to form the C-C glycosidic bond. researchgate.net
2,3-(isopropylidenedioxy)-4-(trityloxymethyl)-4-cyclopenten-1-olChiral starting material for enantiomerically pure carbocyclic nucleosides. nih.gov
Racemic bicyclic allyl chloride & Heterocyclic boronic acidsKey components in asymmetric Suzuki-Miyaura coupling for carbocyclic cores. dntb.gov.uaresearchgate.net
Protected cyclopentanonesVersatile precursors for the flexible synthesis of various carbocyclic C-nucleosides. nih.gov

Strategies for Diastereoselective Control in Carbocyclic this compound Synthesis

Achieving diastereoselective control is paramount in the synthesis of carbocyclic this compound to ensure the desired relative stereochemistry of the substituents on the cyclopentane (B165970) ring. One successful strategy involves the use of properly substituted cyclopentanones as common precursors. nih.gov This methodology allows for the highly diastereoselective installation of heterocyclic substituents at the 1'-position. nih.gov

Furthermore, this approach provides for the efficient inversion of stereochemistry at the 2'-position, offering flexibility in accessing different diastereomers. nih.gov The synthesis of carbocyclic C-nucleoside analogs of showdomycin has been achieved using a strategy that involves the oxidative cleavage of a TBS enol ether derived from a ketone intermediate. muni.cz

A key challenge in synthesizing carbocyclic ribose analogs is the controlled addition of a 5'-hydroxymethyl group to the 4' carbon of the cyclopentene (B43876) ring, ensuring the correct cis or β-stereochemistry relative to the nucleobase. tmc.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of this compound synthesis. In oligonucleotide synthesis, variables such as resin type, reaction time, nucleoside concentration, and the type of activating agent can significantly impact the efficiency of nucleotide coupling. atinary.com

For the synthesis of nucleoside triphosphates, a "one-pot, three-step" strategy starting from the corresponding nucleoside is often employed. nih.gov Optimization of parameters like solvent, time, temperature, activator, and pyrophosphate salt is necessary to reduce the formation of by-products. nih.gov For instance, in the phosphorylation of modified adenosine, using trimethyl phosphate (B84403) and subsequently POCl₃ at controlled temperatures led to a significant increase in the yield of the desired monophosphate. nih.gov

In the context of Suzuki-Miyaura reactions for carbocyclic C-nucleosides, the presence of cesium carbonate has been found to be crucial for suppressing undesired alkene reduction, thereby enhancing selectivity. tmc.edu

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs aim to explore new chemical space and potentially discover compounds with improved biological properties.

Carbocyclic this compound Analogs

Carbocyclic analogs of this compound, where the furanose oxygen is replaced by a methylene (B1212753) group, are of significant interest due to their enhanced metabolic stability. researchgate.net The synthesis of racemic carbocyclic this compound and its sulfur analog has been reported in 13 steps from commercially available materials. researchgate.netfh-swf.de These compounds have demonstrated moderate activity against certain cancer cell lines. researchgate.netfh-swf.de

The synthesis of these analogs often involves the construction of a cyclopentane ring that mimics the sugar moiety. researchgate.netfh-swf.de

A flexible approach to a variety of carbocyclic C-nucleosides involves the gradual manipulation of positions 1' and 5' on a cyclopentane core. muni.cz This methodology allows for the preparation of a range of target compounds. Additionally, appropriately protected intermediates can be synthesized to allow for selective modification at the 3' position. muni.cz

One route to carbocyclic analogs utilizes a versatile cyclopentanone (B42830) intermediate. This intermediate can be converted into novel carbocyclic nucleosides through the highly stereoselective addition of organometallic nucleophiles. researchgate.netfh-swf.de This strategy highlights the importance of modifying the cyclopentane core to generate diverse analogs.

Exploration of Oxygen and Sulfur Analogs

The synthesis of oxygen and sulfur analogs of this compound has been an area of significant research interest. A general synthetic route for pyrimidine (B1678525) C-5 nucleosides, which is applicable to this compound and its analogs, has been developed. muni.czresearchgate.net This methodology allows for the preparation of these compounds from readily available starting materials.

One notable approach involves the synthesis of carbocyclic analogs of this compound, including its sulfur-containing counterpart. researchgate.net These syntheses often involve multi-step sequences starting from commercially available materials. For instance, a 13-step synthesis has been reported for racemic carbocyclic this compound and its sulfur analog. researchgate.net

A common strategy for creating these analogs involves the cyclization of a precursor with guanidine or thiourea (B124793) to introduce the isocytosine (B10225) or thioisocytosine moiety, respectively. muni.cz For example, treatment of a key intermediate with thiourea can lead to the formation of 2-thiopseudouridine. muni.cz Similarly, 4-thiothis compound has been synthesized and incorporated into oligonucleotides. acs.org The introduction of a sulfur atom, particularly at the 2- or 4-position of the base, can influence the molecule's properties and interactions. acs.orgglenresearch.com

The following table summarizes key synthetic approaches for oxygen and sulfur analogs of this compound:

AnalogKey Reagents/StepsReference
2-ThiopseudouridineCyclization with thiourea muni.cz
Carbocyclic this compound and its sulfur analog13-step synthesis from commercially available materials researchgate.net
4-Thiothis compoundIncorporation into oligonucleotides acs.org

Pyrrolidino this compound Synthesis and Derivatization

Pyrrolidino this compound represents a class of this compound analogs where the ribose sugar is replaced by a pyrrolidine (B122466) ring. researchgate.netrsc.org These pseudo-C-nucleosides are of interest because the pyrrolidino ring nitrogen is protonated under physiological conditions, introducing a positive charge. researchgate.netrsc.org This positive charge is anticipated to enhance the stability of DNA triple helices through electrostatic interactions with the phosphate backbone of the target DNA. researchgate.netrsc.org

The synthesis of pyrrolidino this compound has been achieved, along with the corresponding phosphoramidite (B1245037) building block necessary for its incorporation into triplex-forming oligonucleotides (TFOs). researchgate.netrsc.orgrsc.org A key synthetic strategy involves the Heck coupling reaction between a protected pseudoisocytosine base and a furanoid glycal, which has also been applied to the synthesis of other C-nucleosides. tandfonline.com Another approach utilizes the stereoselective synthesis of pyrrolidine derivatives from precursors like proline and 4-hydroxyproline. mdpi.com

Key findings related to pyrrolidino this compound include:

Enhanced DNA Affinity: TFOs containing pyrrolidino this compound exhibit significantly increased affinity for their target DNA compared to unmodified oligonucleotides. researchgate.netrsc.org

Role of Positive Charge: The increased affinity is attributed to the positive charge on the pyrrolidino subunit. rsc.org

Thio-Pseudoisocytosine Containing Monomers

Thio-pseudoisocytosine monomers, where an oxygen atom in the pseudoisocytosine base is replaced by a sulfur atom, have been synthesized and incorporated into nucleic acid analogs like peptide nucleic acids (PNAs). nih.govresearchgate.net These modifications are intended to improve the binding properties and specificity of the resulting oligonucleotides.

A convenient synthesis for a thio-pseudoisocytosine (L) PNA monomer has been reported. nih.gov The incorporation of this monomer into PNAs has been shown to enhance their ability to recognize and bind to RNA duplexes. nih.gov Specifically, PNAs containing the 'L' monomer demonstrate superior affinity and specificity for forming a pyrimidine motif major-groove RNA2-PNA triplex under near-physiological conditions. nih.gov

The stabilization of the RNA2-PNA triplex by the thio-pseudoisocytosine modification is thought to be due to several factors:

Enhanced van der Waals contacts. nih.gov

Improved base stacking. nih.gov

Favorable hydrogen bonding. nih.gov

Reduced dehydration energy. nih.gov

Interestingly, this modification destabilizes RNA-PNA and DNA-PNA duplexes, which is attributed to steric clash and the loss of two hydrogen bonds in a Watson-Crick-like pairing. nih.gov This selectivity for RNA duplexes makes these monomers valuable for targeting specific RNA structures. nih.gov 4-Thiopseudoisocytosine has also been explored as a modified PNA nucleobase for the Hoogsteen recognition of guanosine (B1672433) in RNA. acs.org

Phosphoramidite Building Blocks for Oligonucleotide Incorporation

The incorporation of this compound and its analogs into oligonucleotides requires the synthesis of their corresponding phosphoramidite building blocks. researchgate.netrsc.orgrsc.orgtandfonline.comnih.gov These building blocks are essential for automated solid-phase DNA and RNA synthesis.

Similarly, the phosphoramidite building block for pyrrolidino this compound has been synthesized to enable its incorporation into triplex-forming oligonucleotides. researchgate.netrsc.orgrsc.org The availability of these phosphoramidite derivatives is crucial for exploring the properties and potential applications of oligonucleotides containing these modified nucleosides.

Fluorescently Labeled this compound Analogs

Fluorescently labeled nucleoside analogs are valuable tools in molecular biology for probing nucleic acid structure and function. mdpi.comumn.edu While specific examples of directly labeled fluorescent this compound analogs are not extensively detailed in the provided context, the synthesis of fluorescent nucleoside analogs, in general, provides a framework for how such modifications could be achieved.

The development of small, isomorphic fluorescent nucleosides that structurally resemble natural purines or pyrimidines is advantageous as it minimizes perturbation of the DNA's natural state. umn.edu One approach involves adapting existing fluorescent molecules, such as 4-cyanoindole, to create fluorescent nucleosides. umn.edu

Another strategy involves the incorporation of fluorophores like pyrene (B120774) into nucleoside analogs. mdpi.com Pyrene is a useful chromophore due to its long fluorescence lifetime and sensitivity. mdpi.com Pyrene-modified units have been incorporated into oligonucleotides, and their fluorescent properties, such as the formation of excimers, can be used to detect hybridization events. mdpi.com These general methodologies for creating fluorescent nucleosides could be applied to this compound to develop novel probes for studying nucleic acid interactions.

Structural Elucidation and Conformational Dynamics of Pseudoisocytidine

Spectroscopic Characterization and Structural Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in defining the intricate structural features of pseudoisocytidine. These techniques provide complementary information, offering insights into both its solution-state dynamics and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy serves as a powerful tool for identifying the different isomeric and tautomeric forms of this compound that can exist in solution. tandfonline.comacs.org

This compound can exist in two primary tautomeric forms, designated as K1 and K3, where the proton is located on the N1 and N3 nitrogen atoms of the pyrimidine (B1678525) ring, respectively. tandfonline.comresearchgate.netnih.gov ¹H NMR spectroscopy has been crucial in distinguishing between these two tautomers. tandfonline.com

Studies have shown that the chemical shift of the imino proton is a key indicator for identifying the tautomeric form. Specifically, the N1-H proton of the K1 tautomer resonates at a more upfield position (lower ppm value) compared to the N3-H proton of the K3 tautomer. tandfonline.com The chemical shifts of the other non-exchangeable protons on the molecule remain largely unaffected by the tautomeric state. tandfonline.comacs.org Theoretical calculations have suggested that in the gas phase, the K1 tautomer is less stable than the K3 tautomer by approximately 9 kcal/mol. However, this energy difference is significantly reduced in solution, with the polarity of the solvent playing a crucial role, making the equilibrium between the two tautomers more likely in a solution environment. tandfonline.comacs.org

TautomerProtonated NitrogenRelative Stability (Gas Phase)Relative Stability (Solution)
K1N1Less StableDependent on solvent polarity, energy difference reduced to ~2 kcal/mol
K3N3More StableDependent on solvent polarity

This table summarizes the key differences between the K1 and K3 tautomers of this compound as determined by ¹H NMR and theoretical calculations.

Complementing the proton NMR data, ¹³C NMR spectroscopy provides further insights into the structural nuances of the K1 and K3 tautomers of this compound. The chemical shifts of the carbon atoms within the pyrimidine ring are sensitive to the electronic environment, which is altered by the position of the proton in the different tautomers. tandfonline.com Analysis of the ¹³C NMR spectra, in conjunction with ¹H NMR, allows for a more definitive assignment of the predominant tautomeric form in solution. tandfonline.comacs.org Studies have been conducted across a wide pH range to understand the tautomeric equilibrium and protonation states. tandfonline.com

The equilibrium between the K1 and K3 tautomers is influenced by the pH of the solution. NMR studies have been instrumental in characterizing this pH-dependent proton exchange. tandfonline.com By monitoring the line broadening of specific carbon signals, particularly C2, in the ¹³C NMR spectrum over a pH range of 5 to 7, the phenomenon of proton exchange between the N1 and N3 positions has been established. tandfonline.com The rate of this exchange is catalyzed by both hydronium ([H⁺]) and hydroxide (B78521) ([OH⁻]) ions. tandfonline.comacs.org

Furthermore, the pKa values for the protonation and deprotonation of the N1 and N3 sites for both tautomers have been determined through NMR titration experiments. tandfonline.comacs.org

TautomerpKa (Protonation)pKa (Deprotonation)
K13.799.36
K33.699.42

This interactive table presents the experimentally determined pKa values for the protonation and deprotonation of the K1 and K3 tautomers of this compound.

X-ray Crystallography for Three-Dimensional Structure Determination

While NMR provides information about the dynamic nature of this compound in solution, X-ray crystallography offers a precise, static picture of its three-dimensional structure in the solid state. cdnsciencepub.com

The crystal structure of this compound hydrochloride has been determined by X-ray crystallography, providing definitive conformational details. cdnsciencepub.comcdnsciencepub.com The crystals belong to the triclinic space group P1. cdnsciencepub.com The analysis revealed that in the crystalline state, the protonated form of this compound exists. cdnsciencepub.com

Key conformational features determined from the X-ray analysis include:

Glycosyl Bond Conformation: The conformation about the glycosyl bond (the bond connecting the sugar moiety to the base) is anti, with a torsion angle (χ) of 21.6°. cdnsciencepub.com

Sugar Pucker: The furanose (ribose) ring exhibits a C(1')-exo pucker. cdnsciencepub.com

Hydroxymethyl Group Conformation: The conformation of the exocyclic -CH₂OH group is gauche-trans. cdnsciencepub.com

Analysis of the bond lengths within the isocytosine (B10225) cation in the crystal structure indicates a significant contribution from the fully conjugated resonance form over the cross-conjugated form. cdnsciencepub.com

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Glycosyl Torsion Angle (χ)21.6° (anti)
Sugar PuckerC(1')-exo
-CH₂OH Conformationgauche-trans

This table summarizes the key crystallographic and conformational parameters of this compound hydrochloride.

Analysis of Glycosyl Bond Conformation and Furanose Ring Pucker

The three-dimensional structure of this compound hydrochloride has been determined through X-ray crystallography. cdnsciencepub.com The conformation around the C-glycosyl bond is described as anti, with a χCC value of 21.6°. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This particular orientation is a common feature among C-nucleosides. cdnsciencepub.com

The furanose ring of this compound adopts a rare C(1')-exo pucker. cdnsciencepub.com This conformation is considered unusual, as nucleotide sugars typically adopt conformations characterized as either "North" (C3'-endo) or "South" (C2'-endo). researchgate.netnih.gov The puckering at C(1') results in a significant displacement of this atom by 0.571 Å. cdnsciencepub.com The conformational parameters, P = 130.3° and τm = 40.4°, place it outside the typical ranges observed for sugar puckers in nucleosides. cdnsciencepub.com The bond angles within the sugar ring are also influenced by this uncommon conformation. cdnsciencepub.com

Tautomeric Equilibria and Protonation State Analysis

K1 and K3 Tautomers: Relative Stabilities and Interconversion

This compound exists in a tautomeric equilibrium between two primary forms: the K1 (or ΨC(H1)) tautomer, where a proton is located at the N1 position, and the K3 (or ΨC(H3)) tautomer, with a proton at the N3 position. acs.orgresearchgate.net The K1 tautomer possesses the hydrogen bond donor/acceptor set for Watson-Crick base pairing with guanine (B1146940), while the K3 tautomer has the appropriate set for Hoogsteen hydrogen bonding, similar to a protonated cytidine (B196190). researchgate.net

Theoretical studies have suggested that the 3H-tautomer (K3) is the most stable form. ub.edu The interconversion between these tautomers is a dynamic process. In aqueous solutions, this interconversion is catalyzed by acid-base mechanisms and occurs on a nanosecond timescale. nih.gov The process can involve the formation of a cation intermediate through protonation, followed by deprotonation at a different site to yield the other tautomeric form. nih.gov The position of a ΨC residue within an oligonucleotide sequence can significantly impact the tautomeric propensity. acs.org For instance, when a ΨC residue is at the 5'-end of a sequence like ΨCTT, the K3 tautomer is favored (63%), whereas its presence at the 3'-end in TTΨC results in a lower population of the K3 form (24%). acs.org Neighboring residues also play a role; a methylated or protonated cytidine neighbor tends to shift the equilibrium toward the K3 tautomer, while an adjacent thymine (B56734) or another this compound can disfavor it. acs.org

Influence of Solvent Polarity on Tautomeric Equilibrium

The equilibrium between tautomers can be significantly influenced by the surrounding environment, including solvent polarity. nih.govnih.govnih.gov Generally, in nonpolar solvents, the keto tautomer tends to be more prevalent, while polar solvents can favor the enol form. nih.gov This is because polar solvents can stabilize charged or more polar species through interactions like dipole-dipole forces and hydrogen bonding, which can lower the activation energy for tautomerization. libretexts.orgresearchgate.net For some molecules, a clear shift in the absorption spectra is observed with changing solvent polarity, indicating a shift in the tautomeric equilibrium. nih.gov In the case of this compound, the tautomeric equilibrium is influenced by factors such as the chemical and physical environment, which includes the solvent. acs.org The interconversion mechanism in aqueous solution often involves water molecules mediating the proton exchange between the donor and acceptor atoms. nih.gov

pKa Values of N1 and N3 Sites and Protonation Behavior

The acidity of the N1 and N3 protons in this compound is a key factor in its protonation behavior. The reported pKa values for this compound are 3.79 for the N1 site and 3.69 for the N3 site. ub.edu These values are notably lower than the pKa of N3 in cytidine, which is approximately 4.5. ub.edu This indicates that this compound requires more acidic conditions to become protonated compared to cytidine. ub.edu

Protonation of the different tautomers of the isocytosine base results in a common cation. cdnsciencepub.com The presence of a phosphate (B84403) group in a nucleotide can have a complex effect on the pKa of the base. ttu.ee Generally, the presence of the sugar moiety, particularly the more electronegative ribose compared to deoxyribose, tends to decrease the pKa of the base. ttu.ee

Interactive Data Table: pKa Values of this compound and Related Compounds

CompoundSitepKa ValueReference
This compoundN13.79 ub.edu
This compoundN33.69 ub.edu
CytidineN3~4.5 researchgate.netub.edu

Biochemical Mechanisms and Molecular Interaction Profiling

Interactions with Nucleic Acids and Oligonucleotides

Pseudoisocytidine (ΨC) is a synthetic C-nucleoside analogue of cytidine (B196190), designed to overcome some of the limitations of natural oligonucleotides in forming stable, higher-order nucleic acid structures under physiological conditions. acs.orgnih.govnih.gov Its unique structural properties, particularly its tautomeric behavior, allow it to participate in specific molecular interactions, making it a valuable tool in the design of triplex-forming oligonucleotides (TFOs) for antigene strategies and biotechnology applications. nih.govresearchgate.net

The primary application of this compound is its incorporation into TFOs. acs.org TFOs are strands of nucleic acids that bind within the major groove of a DNA double helix to form a triple helix structure. acs.org This interaction is sequence-specific and has potential for use in gene targeting and regulation. researchgate.netjci.org

A significant challenge in the use of pyrimidine-motif TFOs is their pH dependency. nih.govrsc.org The formation of a canonical C•G–C triplet requires the protonation of the cytosine base in the third strand. oup.com This protonation is only favorable under acidic conditions (pH < 6.0), limiting the stability and effectiveness of cytosine-containing TFOs at physiological pH (around 7.4). nih.govoup.com

This compound is designed to mimic protonated cytosine, thereby overcoming this pH limitation. researchgate.netoup.com Numerous studies have demonstrated that TFOs incorporating ΨC can form stable parallel DNA triple helices at or near neutral pH. acs.orgnih.govresearchgate.net For instance, an 8-mer DNA-TFO containing two ΨC residues was shown to form a stable triplex at pH 7.0, whereas the corresponding oligonucleotide with natural cytosine or 5-methylcytosine (B146107) failed to do so. nih.gov Similarly, high triplex stability has been reported at pH 7.2 when ΨC is alternated with 5-methylcytosine in the TFO sequence. nih.gov In vitro experiments have confirmed that TFOs containing ΨC can effectively bind their target DNA duplexes at pH 7.4, conditions where unmodified TFOs are inactive. acs.orgnih.govacs.org This ability to function under physiological conditions makes ΨC a critical component for the potential therapeutic application of antigene strategies. nih.gov

The ability of this compound to facilitate triplex formation at neutral pH is rooted in its tautomeric properties. acs.orgnih.gov this compound exists in at least two relevant tautomeric forms: ΨC(H1) and ΨC(H3), which refer to the position of a proton on the N1 or N3 nitrogen atom of the base, respectively. researchgate.net

ΨC(H1) Tautomer : This form possesses the hydrogen bond donor and acceptor pattern suitable for standard Watson-Crick base pairing with a guanine (B1146940) (G) residue. researchgate.net

ΨC(H3) Tautomer : This form mimics the hydrogen bonding pattern of a protonated cytosine (C+). It is favorable for forming Hoogsteen hydrogen bonds with the guanine of a G–C Watson-Crick base pair in the target duplex. acs.orgresearchgate.net

For a stable triple helix to form, the ΨC(H3) tautomer is required to create the ΨC•G–C triad. acs.orgresearchgate.net The triplex environment strongly shifts the chemical equilibrium to favor the ΨC(H3) state, ensuring the formation of stable Hoogsteen bonds. nih.gov If a ΨC residue remains in the unfavorable ΨC(H1) state within the binding site, it is unable to form the canonical Hoogsteen bonds and may partially flip out of the major groove, leading to helical distortions. acs.orgnih.gov

Tautomer-Dependent Hydrogen Bonding of this compound

TautomerProton PositionFavorable Bonding TypeRole in Triplex Formation
ΨC(H1)N1Watson-CrickUnfavorable; leads to instability
ΨC(H3)N3HoogsteenEssential for stable triplex formation

The tautomeric state of this compound in an unbound, single-stranded TFO is not fixed and can be influenced by its local sequence environment. acs.orgnih.gov Molecular dynamics simulations and in vitro studies have shown that the nature of the adjacent nucleotides can promote or hinder the adoption of the triplex-competent ΨC(H3) form. acs.orgnih.gov

While a single or non-consecutive placement of ΨC is beneficial, the inclusion of multiple consecutive ΨC residues in a TFO has a significant deleterious effect on triplex formation. acs.orgnih.govnih.gov

Computational studies have revealed that as the number of consecutive ΨC residues increases, the propensity for the internal residues to adopt the necessary ΨC(H3) tautomeric form in the unbound TFO drops dramatically. acs.org For example, in a trimer sequence of ΨCΨCΨC, the probability of the 3'-most ΨC being in the ΨC(H3) state is a mere 9%. acs.org

This computational prediction is validated by in vitro binding experiments. acs.org TFOs designed with three or more consecutive ΨC residues were found to be incapable of forming stable triplexes at pH 7.4. acs.orgnih.gov However, when the same number of ΨC residues were distributed non-consecutively within the TFO, for example by alternating them with meC residues, stable triplex formation was restored. acs.orgnih.gov This indicates that avoiding consecutive stretches of ΨC is a critical design principle for effective TFOs.

Impact of Consecutive vs. Non-Consecutive ΨC on Triplex Formation

ΨC Arrangement in TFOTautomer (ΨC(H3)) PropensityTriplex Formation at pH 7.4Reference
Non-consecutive (e.g., meCΨCmeC)HigherSuccessful acs.orgnih.gov
Consecutive (e.g., ΨCΨCΨC)Very LowUnsuccessful acs.orgnih.gov

The principle of using cytidine analogues extends to targeting RNA duplexes, often employing Peptide Nucleic Acids (PNAs) as the third strand. nih.govnih.gov PNAs are synthetic DNA mimics with a neutral peptide backbone that can reduce electrostatic repulsion and lead to very stable binding. rsc.org For RNA targeting, a derivative of this compound, thio-pseudoisocytosine (often denoted as L), has proven highly effective. nih.govnih.gov

The substitution of the 2-position carbonyl group of pseudoisocytosine with a thiocarbonyl (C=S) results in thio-pseudoisocytosine. nih.gov This modification significantly enhances the stability of PNA-RNA duplex (RNA2-PNA) triplexes under near-physiological conditions. nih.govacs.org The increased stability is attributed to a combination of factors, including more favorable base stacking, enhanced van der Waals contacts, and reduced dehydration energy upon binding. nih.gov

Comparative studies have shown that PNAs incorporating thio-pseudoisocytosine (L) exhibit superior affinity and specificity for RNA duplexes compared to those with standard pseudoisocytosine (J). nih.gov In a key demonstration, an L-modified PNA successfully formed a triplex with the biologically relevant HIV-1 ribosomal frameshift stimulatory RNA hairpin, a target that a J-modified PNA could not bind under the same conditions. nih.gov This highlights the utility of thio-pseudoisocytosine in developing potent PNA-based ligands for sequence-specific recognition of structured RNAs. nih.govrsc.org

This compound in Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the standard deoxyribose phosphate (B84403) backbone is substituted with a pseudopeptide chain composed of N-(2-aminoethyl)glycine units. mdpi.com This uncharged backbone allows PNAs to bind to complementary DNA or RNA strands with high affinity and specificity, largely unaffected by the electrostatic repulsion that influences natural nucleic acid interactions. mdpi.compnas.org Within the field of PNA chemistry, modified nucleobases are crucial for expanding their application. This compound, a structural isomer of cytosine, is a key modification used to enhance the DNA- and RNA-targeting properties of PNAs. caister.commdpi.com It is often denoted by the letter 'J' in PNA sequences, a reference to the two-faced Roman god Janus, reflecting its dual ability to act as both a cytosine analog for Watson-Crick pairing and a protonated cytosine analog for Hoogsteen base pairing. oup.com

A significant challenge in designing DNA-binding molecules that utilize Hoogsteen base pairing, such as in triplex formation, is the pH dependency of cytosine (C). mdpi.com For cytosine to form a Hoogsteen pair with a guanine (G) in a G-C duplex, it requires protonation at the N3 position. caister.commdpi.com This binding is only stable under acidic conditions where the pH is below the pKa of cytosine, limiting its effectiveness at physiological pH. mdpi.com

This compound (J) was engineered to overcome this limitation. As an isomer of cytosine, it mimics the protonated state of cytosine (C+) and can readily form Hoogsteen hydrogen bonds with guanine without requiring a low pH environment. mdpi.comoup.com The incorporation of this compound into the Hoogsteen-binding strand of a PNA allows for the formation of a stable J-G-C base triplet at neutral or physiological pH. researchgate.net Research has demonstrated that replacing cytosine with this compound in the parallel ('Hoogsteen') strand of a bis-PNA (two PNA segments linked together) makes the binding to DNA essentially independent of pH, without significantly compromising the thermal stability of the resulting complex. oup.comnih.gov This pH-independent recognition is a critical feature for the use of PNAs as antigene agents or diagnostic probes under physiological conditions. oup.comnih.gov

Table 1: Effect of this compound (J) on pH Dependence of PNA Binding to DNA
PNA TypeBinding Strand CompositionpH DependenceKey FindingReference
Standard PNAContains Cytosine (C) in Hoogsteen strandStrongBinding affinity significantly decreases as pH increases from 6 to 8. oup.com
Modified bis-PNAContains this compound (J) in Hoogsteen strandIndependentBinding affinity remains high and stable across a wide pH range (e.g., pH 5.5-9.0). oup.comnih.gov

PNAs can bind to target sequences within double-stranded DNA (dsDNA) through a process known as strand invasion. pnas.org In this mechanism, the PNA molecule invades the DNA duplex, displacing one of the DNA strands and forming a highly stable PNA-DNA hybrid structure. pnas.orgoup.com For homopyrimidine PNAs targeting homopurine tracts in dsDNA, this typically results in a (PNA)₂/DNA triplex, where one PNA strand binds via Watson-Crick base pairing and a second binds via Hoogsteen pairing, creating a D-loop structure with the displaced DNA strand. pnas.orgresearchgate.net

The efficiency and stability of strand invasion are significantly enhanced by using bis-PNAs, which consist of two PNA strands joined by a flexible linker. oup.com This design converts the binding from a trimolecular to a bimolecular process, which is entropically more favorable. mdpi.com The incorporation of this compound into the Hoogsteen-binding portion of a bis-PNA is particularly advantageous, as it stabilizes the PNA/DNA/PNA triplex clamp at neutral pH. oup.comresearchgate.net This modification allows bis-PNAs to target dsDNA more effectively than monomeric PNAs or those containing standard cytosine. oup.comnih.gov Studies have shown that bis-PNAs containing this compound exhibit superior binding kinetics and can achieve high sequence specificity, making them potent reagents for targeting duplex DNA. oup.com

While PNAs can target DNA effectively, achieving selective recognition of RNA duplexes, especially over single-stranded RNA (ssRNA) and dsDNA, presents a different set of challenges. nih.govnih.gov Research has led to the development of a further modified version of this compound, thio-pseudoisocytosine (often denoted as 'L'), for this purpose. nih.govoup.com

PNAs incorporating thio-pseudoisocytosine have demonstrated superior affinity and specificity for recognizing the duplex region of RNA targets, such as a model RNA hairpin. nih.gov These L-modified PNAs can form a stable pyrimidine (B1678525) motif major-groove PNA·RNA₂ triplex at near-physiological conditions. nih.gov The enhanced stability is attributed to improved van der Waals contacts, better base stacking, and favorable hydrogen bonding involving the thio-group. nih.govoup.com Crucially, the L-modification simultaneously destabilizes binding to ssRNA and dsDNA. nih.gov The bulky thio group creates a steric clash in a Watson-Crick-like G-L pair, preventing stable duplex formation with single-stranded targets. nih.gov Furthermore, PNAs show an inherent preference for binding to A-form RNA duplexes over B-form DNA duplexes, a selectivity that is enhanced by the L-modification. researchgate.netnih.gov This makes thio-pseudoisocytosine-modified PNAs valuable tools for sequence-specifically targeting structured RNAs for biological and therapeutic applications. nih.gov

Table 2: Binding Selectivity of Thio-pseudoisocytosine (L)-Modified PNA
PNA NucleobaseTarget MoleculeBinding OutcomeMechanismReference
Thio-pseudoisocytosine (L)RNA DuplexHigh affinity and specificity (forms stable PNA·RNA₂ triplex)Enhanced van der Waals contacts, stacking, and H-bonding in the major groove. nih.govoup.com
ssRNA / ssDNAWeak/No bindingSteric clash and loss of H-bonds in a Watson-Crick-like G-L pair destabilizes duplex formation. nih.gov
DNA DuplexWeak/No bindingPNA backbone geometry is more compatible with A-form RNA duplexes than B-form DNA duplexes. researchgate.netnih.gov

Enzymatic Interactions and Recognition

Cytidine deaminase (CDA) is an enzyme within the pyrimidine salvage pathway that catalyzes the hydrolytic deamination of cytidine and 2'-deoxycytidine (B1670253) to form uridine (B1682114) and 2'-deoxyuridine, respectively. nih.govwikipedia.org This enzyme plays a critical role in maintaining the cellular pyrimidine pool. wikipedia.org From a clinical perspective, CDA is significant because it can metabolize and thereby inactivate several cytosine nucleoside analogs used as chemotherapeutic agents, such as cytarabine (B982) and gemcitabine (B846). nih.govvu.lt

The interaction between this compound and Cytidine Deaminase is complex, with research indicating that it can act as both a substrate and an inhibitor, depending on the specific CDA enzyme. A 2023 study that tested a panel of 22 different CDAs found that this compound served as a substrate for 16 of them, undergoing hydrolytic deamination. vu.lt This demonstrates a broad capacity for recognition and catalytic conversion by various CDA enzymes.

In contrast to its role as a substrate, this compound has also been characterized as an inhibitor of human CDA, with its efficacy being dependent on naturally occurring genetic variations (polymorphisms) of the enzyme. nih.gov A biochemical characterization of human CDA variants revealed that the K27/A70 variant was more susceptible to inhibition by this compound than other common variants, such as Q27/A70. nih.gov This differential susceptibility suggests that the inhibitory action of this compound is influenced by the specific amino acid composition of the enzyme, even at residues distant from the active site. nih.gov This finding indicates the potential for developing targeted therapies where the choice of a CDA inhibitor could be customized based on a patient's specific CDA genotype. nih.gov

Table 3: Interaction of this compound with Human Cytidine Deaminase (CDA) Variants
CDA VariantInteraction with this compoundObserved EffectReference
K27/A70InhibitionObserved to be more susceptible to the inhibitory effect of this compound compared to other variants. nih.gov
Q27/A70InhibitionLess susceptible to inhibition by this compound. nih.gov
K27/T70InhibitionLess susceptible to inhibition by this compound. nih.gov
Various (16 of 22 tested)SubstrateCatalyzes the hydrolytic deamination of this compound. vu.lt

Cytidine Deaminase (CDA) Interaction and Inhibition

Structural Requirements for CDA Recognition and Resistance

Cytidine deaminase (CDA) is a critical enzyme in the pyrimidine salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. researchgate.netvu.lt This enzymatic activity also plays a significant role in the metabolism and inactivation of several cytidine-based chemotherapeutic agents. researchgate.netvu.lt The structural features of a nucleoside analog determine its recognition by CDA and, consequently, its potential for enzymatic inactivation, which is a primary mechanism of drug resistance. doctorlib.org

The recognition of substrates by CDA is highly dependent on the conformation of the sugar moiety and the substituents on the pyrimidine ring. While the specifics for this compound are not extensively detailed in the provided results, the general principles of CDA-substrate interaction offer valuable insights. For an analog to be recognized and deaminated by CDA, it must fit into the enzyme's active site. The active site contains a zinc ion coordinated by cysteine residues, which facilitates the hydrolytic deamination reaction. biorxiv.org

Resistance to nucleoside analogs can arise from increased CDA activity, which leads to rapid drug catabolism. doctorlib.org For instance, retroviral transfer of the CDA gene into fibroblast cells has been shown to increase resistance to analogs like ara-C and 5-aza-2'-deoxycytidine. doctorlib.org The structural elements that confer resistance to CDA-mediated deamination often involve modifications that sterically hinder the approach of the enzyme or alter the electronic properties of the pyrimidine ring, making the deamination reaction less favorable.

The APOBEC family of cytidine deaminases, which share mechanistic similarities with CDA, preferentially target cytosines within specific nucleotide contexts, known as "hotspots." plos.org This suggests that the surrounding nucleotide sequence can influence the efficiency of deamination. Resistance to deamination can also be influenced by the GC content of the surrounding DNA. plos.org

In the context of this compound, its structural difference from cytidine—the altered attachment point of the ribose sugar to the nitrogenous base—would likely influence its interaction with the CDA active site. Further research is needed to fully elucidate the specific structural determinants of this compound that govern its recognition and potential resistance to deamination by CDA.

DNA Methyltransferase (DNMT) Interaction

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine residues in DNA, a key epigenetic modification. mdpi.combibliotekanauki.pl This process is crucial for gene regulation, and its dysregulation is a hallmark of cancer. mdpi.combibliotekanauki.pl Analogs of cytidine are instrumental in studying the mechanism of DNMTs and as therapeutic agents that inhibit DNA methylation. bibliotekanauki.pltandfonline.com

This compound, along with other cytidine analogs like 5-azacytidine (B1684299) and 5-fluoro-2'-deoxycytidine, has been used to probe the mechanisms of DNA methylation. acs.org These analogs function by being incorporated into DNA during replication in place of cytosine. bibliotekanauki.pl The modified base is then recognized by DNMTs. bibliotekanauki.pl The catalytic mechanism of DNMTs involves the formation of a transient covalent bond between the enzyme and the C6 of the cytosine ring. tandfonline.com For certain analogs, this covalent intermediate becomes irreversible, effectively trapping and inactivating the enzyme. tandfonline.comelifesciences.org This leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during further rounds of DNA replication. bibliotekanauki.pl

The use of these analogs has provided significant evidence for the role of DNA methylation in cellular processes. For example, studies using this compound and other analogs have shown that inhibiting DNA methylation can induce cell differentiation. acs.org

Table 1: Cytidine Analogs Used in DNMT Inhibition Studies

CompoundMechanism of ActionConsequence of Interaction
This compound Incorporation into DNA, recognized by DNMTs. acs.orgInhibition of DNA methylation, induction of muscle cell formation. acs.org
5-Azacytidine Incorporation into DNA/RNA; substitution of C5 with nitrogen blocks methylation and forms a covalent adduct with DNMT. researchgate.nettandfonline.comTrapping and degradation of DNMT, leading to DNA hypomethylation. elifesciences.org
5-Fluoro-2'-deoxycytidine Incorporation into DNA; the fluorine at C5 prevents methyl transfer and forms a stable covalent complex with DNMT. tandfonline.comPotent mechanism-based inhibition of DNMTs. tandfonline.com
Zebularine Incorporation into DNA; lacks the exocyclic amino group at position 4. researchgate.netInhibition of DNMTs and also inhibits cytidine deaminase. researchgate.net

Ribonucleotide Reductase (RNR) and DNA Polymerase Interactions (General Analog Context)

Nucleoside analogs exert their biological effects by interacting with various cellular enzymes involved in nucleotide metabolism and nucleic acid synthesis. nih.gov Key among these are ribonucleotide reductase (RNR) and DNA polymerases. nih.govfrontiersin.org

Ribonucleotide Reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) by reducing ribonucleotides. frontiersin.orgwikipedia.org This process is essential for DNA replication and repair. frontiersin.org Many nucleoside analogs, after intracellular phosphorylation to their diphosphate (B83284) forms, can act as inhibitors of RNR. nih.govfrontiersin.org For example, the diphosphate form of gemcitabine is a potent suicide inhibitor of RNR. nih.gov Other purine (B94841) nucleoside analogs also inhibit RNR, albeit through a reversible mechanism. nih.gov By inhibiting RNR, these analogs deplete the intracellular pools of dNTPs, which can potentiate their own incorporation into DNA by reducing competition from endogenous nucleotides. nih.govpnas.org

DNA Polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides. nih.govplos.org The triphosphate forms of many nucleoside analogs are substrates for DNA polymerases and can be incorporated into the growing DNA strand. nih.govfrontiersin.org The incorporation of these analogs can disrupt DNA synthesis. nih.gov Depending on the specific modification on the sugar or base, the incorporated analog can act as a chain terminator, preventing further extension of the DNA strand. llu.edu The interaction between a nucleoside analog and a DNA polymerase is dependent on the specific polymerase, as different polymerases have different substrate specificities. nih.gov The incorporation of an analog into the genome creates a lesion that can interfere with the function of other enzymes, such as DNMTs, or trigger DNA repair pathways. nih.gov

While direct studies on this compound's interaction with RNR and DNA polymerases were not found in the search results, its triphosphate form is commercially available, suggesting its potential use as a substrate for DNA polymerases in research contexts. gentaur.com In a general context, as a nucleoside analog, its phosphorylated metabolites would be expected to interact with both RNR and DNA polymerases, influencing cellular processes in a manner similar to other analogs. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior and conformational changes of biological molecules, providing atomic insights into their dynamics and interactions wikipedia.orgfishersci.ca. For pseudoisocytidine, MD simulations have been crucial in characterizing its behavior within nucleic acid structures.

This compound exists primarily in two relevant tautomeric forms: ΨC(H1) and ΨC(H3), distinguished by the position of a proton at N1 and N3, respectively fishersci.fimpg.de. The ΨC(H3) tautomer is particularly significant as its hydrogen bond donor/acceptor set is analogous to that of protonated cytidine (B196190), making it favorable for Hoogsteen hydrogen bonding and thus desirable for triplex formation, especially in TFOs targeting G-rich DNA sequences fishersci.fimpg.de.

To investigate the dynamic equilibrium and environmental influence on ΨC tautomerization, λ-dynamics simulations have been extensively utilized fishersci.firesearchgate.netfishersci.canih.gov. This advanced MD technique treats the λ parameter, which scales potential energy contributions, as a dynamic variable, allowing for the simultaneous evaluation of thermodynamic properties across multiple states within a single simulation, thereby enhancing efficiency compared to traditional free energy perturbation methods guidetopharmacology.org.

A key finding from λ-dynamics simulations is the calculated free energy for the transformation of ΨC(H1) to ΨC(H3) for a this compound model compound in aqueous solution, which was determined to be 28.9 ± 0.1 kcal/mol using the Bennett acceptance ratio (BAR) method fishersci.fi. This value was subsequently employed as a biasing potential to achieve an equipopulated state (1:1 ratio) for the nucleoside in solution during λ-dynamics simulations, allowing for the observation of environmental effects on tautomeric propensity fishersci.fi.

The influence of neighboring bases on ΨC tautomerization has been a significant focus:

Methylated or Protonated Cytidine (C) Neighbors: These residues promote the formation of the triplex-favorable ΨC(H3) tautomer fishersci.firesearchgate.netfishersci.canih.govmpg.de.

Thymine (B56734) (T) or Locked Nucleic Acid (LNA) Neighbors: These neighboring bases were found to have little to no direct effect on the tautomerization equilibrium of ΨC fishersci.firesearchgate.netfishersci.canih.gov.

Consecutive this compound (ΨC) Residues: When ΨC residues are consecutive, they negatively influence the tautomeric propensity, disfavoring the formation of ΨC(H3). This effect is considered undesirable in the context of TFO binding and triplex formation fishersci.firesearchgate.netfishersci.canih.gov.

5' Monophosphate Group: The addition of a 5' monophosphate group to ΨC was observed to slightly shift the tautomeric propensity, favoring the ΨC(H1) tautomer (reducing the ΨC(H3) population from 52% to 41%) fishersci.fi.

These findings highlight the critical role of sequence context in optimizing the tautomeric state of ΨC for its intended application in TFOs.

The ability of this compound to form stable triplexes hinges on its hydrogen bonding capabilities and the energetic favorability of its interactions within the nucleic acid structure. The ΨC(H3) tautomer is specifically recognized for its capacity to form Hoogsteen hydrogen bonds with guanine (B1146940) in triplexes, a crucial interaction for triplex stability fishersci.fimpg.de.

Further analysis focused on the base-base interaction energies within these triplexes. It was revealed that the ΨC(H3) tautomer exhibits favorable electrostatic interactions, particularly with methylated or protonated cytidine neighbors located on its 3'-side fishersci.firesearchgate.netmpg.de. This suggests a synergistic effect where specific neighboring bases can enhance the stability of the triplex by optimizing the electrostatic environment around ΨC. Conversely, the protonation of an unmethylated LNA-C neighbor offered minimal improvement in the propensity for ΨC(H3) formation, and the protonation of 5-methylcytidine (B43896) (meC) was found to disfavor the ΨC(H3) tautomer fishersci.firesearchgate.net. The consistent preservation of Watson-Crick and Hoogsteen hydrogen bonds during simulations further underscores the stable integration of the ΨC(H3) tautomer within the triplex structure researchgate.netmpg.de.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for a detailed understanding of molecular properties, including tautomer stability and protonation thermodynamics, by directly computing energy differences between various molecular forms.

This compound is known to exist in two primary tautomeric forms, ΨC(H1) and ΨC(H3) fishersci.fimpg.de. Quantum chemical calculations, notably Density Functional Theory (DFT), are widely employed to investigate the tautomeric equilibria of such compounds. These methods allow for the determination of the relative stability of different tautomers by comparing their respective enthalpy or free energy values.

For this compound, the free energy difference for the transformation from ΨC(H1) to ΨC(H3) in an aqueous solution was calculated to be 28.9 ± 0.1 kcal/mol fishersci.fi. This calculation, performed using the Bennett acceptance ratio (BAR) method within the λ-dynamics framework, relies on precise underlying force field parameters, which themselves are often derived or refined through quantum chemical calculations fishersci.fi. This substantial energy difference indicates a strong intrinsic preference for one tautomer in solution, though environmental factors can influence this equilibrium.

Furthermore, ab initio calculations, specifically using the RESP/6-31G(d) method, have been utilized to determine the partial atomic charges for pseudoisocytosine in single-base models. These accurately calculated charges are then critical inputs for subsequent molecular dynamics simulations, ensuring realistic representation of electrostatic interactions. The surrounding environment, including flanking nucleotides and whether the molecule is in a bound or unbound state, plays a significant role in modulating the tautomerization of ΨC fishersci.fi.

This compound is characterized by specific pKa values, reported as 3.79 for N1 and 3.69 for N3. Quantum chemistry-based methods are instrumental in predicting these pKa values by directly computing the energy difference between the protonated and deprotonated forms of the molecule.

Accurate prediction of pKa values necessitates a precise estimation of the free-energy change associated with the protonation process. This is achieved through quantum chemistry calculations that determine the energy changes before and after dissociation. The ab initio calculations with RESP/6-31G(d) used to derive charges for pseudoisocytosine are fundamental for accurately modeling its protonation states in computational simulations.

Applications and Utility in Molecular Biology Research

Development of Triplex-Forming Oligonucleotides (TFOs) for Gene Regulation Studies

Triplex-forming oligonucleotides (TFOs) are designed to bind to the major groove of double-stranded DNA (dsDNA) through sequence-specific hydrogen bonding, forming a triple-helical structure nih.govchem960.com. This unique binding mode allows TFOs to modulate gene expression by interfering with processes such as transcription factor binding, initiation complex formation, or transcriptional elongation nih.govchemicalbook.com. While TFOs hold significant potential in biotechnology and therapeutics, their application has historically been limited by the requirement for stable triplex formation, which often necessitates consecutive polypurine sequences in the target DNA and is highly dependent on acidic pH conditions nih.govchem960.comchemicalbook.comwikipedia.org. The protonation of cytosine's N3 position (pKa = 4.5) is essential for forming stable C+•G Hoogsteen pairs, thus favoring low pH (<6.0) for pyrimidine (B1678525) motif triplexes nih.govwikipedia.org.

The incorporation of pseudoisocytidine (ΨC) into TFOs has been a pivotal strategy to overcome the pH dependence and enhance the affinity and specificity of triplex formation wikipedia.orgwikipedia.org. TFOs containing ΨC exhibit minimal pH dependence in DNA2–TFO triplex formation nih.govwikipedia.org. Research has demonstrated that alternating ΨC with 5-methylcytosine (B146107) (meC) can significantly increase triplex stability at near-neutral pH (e.g., pH 7.2) wikipedia.orgepa.gov. For instance, an 8-mer DNA-TFO containing two ΨCs was shown to form a stable triplex at pH 7.0, a condition under which corresponding all-DNA oligonucleotides with natural cytosine or meC at the same positions failed to form a triplex wikipedia.orgepa.gov.

Another notable modification is the use of pyrrolidino this compound (dpΨiC). TFOs incorporating dpΨiC units demonstrate a substantial increase in DNA affinity compared to unmodified oligonucleotides. This enhanced affinity is primarily attributed to the positive charge on the pyrrolidino ring nitrogen, which becomes protonated under physiological conditions. This positive charge facilitates favorable electrostatic interactions with the negatively charged phosphodiester backbone of the target DNA, exemplifying a "dual recognition" principle that combines specific base-base interactions with non-specific salt bridge formation wikipedia.orgfishersci.ca.

However, studies also indicate that the arrangement of ΨC within the TFO sequence is crucial. Consecutive ΨCs can negatively impact triplex formation, suggesting that nonconsecutive incorporation of ΨCs is a more effective design strategy for TFOs wikipedia.orgepa.gov.

Overcoming the inherent pH dependence of pyrimidine motif triplexes (C+•G-C) is a major challenge for the in vivo application of TFOs nih.govchemicalbook.comwikipedia.org. This compound (ΨC) plays a central role in addressing this limitation due to its ability to form stable triplexes with minimal pH sensitivity nih.govwikipedia.org.

Research into the tautomeric forms of ΨC reveals that it exists in at least two relevant tautomers, ΨC(H1) and ΨC(H3), with only one being favorable for triplex formation wikipedia.orgepa.gov. The presence of neighboring methylated or protonated cytidine (B196190) residues can promote the formation of this favorable tautomer, whereas neighboring thymine (B56734) or locked nucleic acid (LNA) units tend to have a less beneficial effect, and consecutive ΨC residues can be detrimental to triplex stability wikipedia.orgepa.gov.

A compelling example of this is the performance of TFO5-DNALNAΨC, a 17-mer TFO featuring nonconsecutive ΨC and LNA substitutions. This modified TFO successfully formed a triplex at pH 7.4 under intranuclear salt conditions, even in the absence of the triplex-stabilizing agent benzoquinoquinoxaline (B12408150) (BQQ). In contrast, TFO6-DNALNAmeC, which contained meC instead of ΨC at similar positions, failed to form a triplex even at much higher concentrations and in the presence of BQQ wikipedia.orgepa.gov. This highlights the superior performance of ΨC and the importance of its strategic placement, often in combination with LNA, to achieve pH-independent binding at physiological conditions.

Furthermore, thio-pseudoisocytosine (L), a derivative of pseudoisocytosine, has been incorporated into peptide nucleic acids (PNAs) to achieve minimal pH and salt dependence in RNA2–PNA triplex formation nih.gov. L-modified PNAs demonstrate superior affinity and specificity in recognizing RNA duplexes, forming stable pyrimidine motif major-groove RNA2–PNA triplexes under near-physiological conditions, with negligible binding to single-stranded regions or DNA nih.govctdbase.org. The enhanced stability observed with L-modification is attributed to favorable van der Waals contacts, improved base stacking, hydrogen bonding, and reduced dehydration energy ctdbase.org.

This compound in Peptide Nucleic Acid (PNA) Design

Peptide nucleic acids (PNAs) are synthetic DNA mimics where the negatively charged sugar-phosphate backbone of natural nucleic acids is replaced by a neutral pseudopeptide backbone nih.govfishersci.canih.gov. This neutral backbone eliminates electrostatic repulsion, resulting in significantly enhanced binding affinity towards DNA duplexes compared to unmodified DNA or RNA nih.govfishersci.canih.gov. PNAs can form various stable complexes with nucleic acids, including duplexes with single-stranded DNA, RNA, or other PNA strands, and triplexes with double-stranded DNA or RNA nih.govcenmed.com. The incorporation of pseudoisocytosine (J, or ΨC) into PNAs has been instrumental in enhancing their triplex-forming properties, particularly by mitigating the issue of unfavorable cytosine protonation ctdbase.orgfishersci.cacenmed.com.

PNAs containing pseudoisocytosine (J) monomers exhibit minimal pH dependence when forming DNA–PNA2 triplexes nih.govctdbase.org. A significant advancement in selective nucleic acid recognition involves thio-pseudoisocytosine (L)-modified PNAs. These modified PNAs have shown superior affinity and specificity in recognizing RNA duplexes, forming stable pyrimidine motif major-groove RNA2–PNA triplexes nih.govctdbase.org. Notably, L-modified PNAs display minimal binding to single-stranded RNA or DNA, making them highly selective for duplex RNA structures nih.govctdbase.org.

The enhanced stability of RNA2–PNA triplexes with L-modification is thought to arise from favorable van der Waals contacts, improved base stacking, and hydrogen bonding, coupled with reduced dehydration energy nih.govctdbase.orgnih.gov. Conversely, the destabilization of RNA–PNA and DNA–PNA duplexes by L modification is attributed to steric clash and the loss of two hydrogen bonds in a Watson–Crick-like G–L pair nih.govctdbase.org. The greater stability of RNA2–PNA triplexes compared to DNA2–PNA triplexes is likely due to the RNA duplex major groove providing better geometry compatibility and favorable backbone-backbone interactions with the PNA nih.govctdbase.org. Such L-modified triplex-forming PNAs are valuable tools for sequence-specific targeting of duplex regions in RNAs, facilitating the mapping of complex RNA secondary structures, probing RNA tertiary and RNA-protein interactions, and stabilizing specific RNA-duplex regions for biological and therapeutic applications nih.govctdbase.org.

Another cationic variant, this compound (M)-modified PNAs, also demonstrates strong and selective binding to double-stranded RNA (dsRNA), with high affinity driven by ionic interactions between the partially protonated M residues and negatively charged phosphates nih.gov.

Pseudocomplementary PNAs (pcPNAs) represent a specialized class of PNA derivatives designed to overcome the challenge of PNA self-duplex formation, which can occur when complementary PNA strands are employed for double-duplex invasion of target DNA nih.gov. In pcPNAs, conventional adenine (B156593) (A) and thymine (T) nucleobases are replaced with artificial pseudo-complementary nucleobases, such as 2,6-diaminopurine (B158960) (D) and 2-thiouracil (B1096) (Us), respectively nih.gov. These modifications effectively suppress the formation of PNA self-duplexes while preserving their ability to bind to target DNA nih.gov.

pcPNAs are particularly promising for gene targeting due to their less stringent sequence limitations for binding to dsDNA sites and their capacity to induce site-selective bending in DNA duplexes google.com. Studies have shown that pcPNA–dsDNA complexes can site-selectively interfere with the activity of DNA-processing proteins, including type IIs restriction enzymes google.com. The extent of DNA protection against cleavage or nicking by these enzymes varies depending on the enzyme type and the precise arrangement of the PNA-binding and enzyme recognition/cleavage sites google.com. For example, pcPNA targeting positioned downstream of the enzyme recognition site has been observed to be more effective in interfering with enzyme action, suggesting its potential for modulating protein activity on duplex DNA google.com.

Small-Molecule Probes and Chemical Biology Tools

This compound and its derivatives are integral to the development of small-molecule probes and chemical biology tools wikipedia.orgnih.gov. In chemical biology, probes are cell-active, small-molecule ligands that selectively bind to specific biomolecular targets, often proteins, to elucidate biological mechanisms and validate potential drug targets nih.govgoogle.comnih.gov. These tools are essential for the functional annotation of the human genome and for gaining a deeper understanding of both physiological and pathological processes nih.gov.

While the direct application of this compound as a small-molecule probe for non-nucleic acid targets is not extensively detailed in the provided literature, its fundamental role as a building block in the design of TFOs and PNAs is clear. TFOs and PNAs themselves function as sophisticated chemical biology tools, enabling sequence-specific recognition of nucleic acids and modulation of gene expression. The ability to modify these nucleic acid analogues with this compound enhances their utility as probes for studying complex biological systems.

Chemical probes, including those derived from modified nucleosides, can be further functionalized with various tags such as fluorophores, photoreactive groups, biotin, or bio-orthogonal functional groups. These modifications enable a wide range of applications, including in-cell labeling, imaging, quantification of enzymatic activity, and the identification of protein binding partners or potential 'off-target' protein interactions nih.gov. The versatility of this compound in enhancing the binding properties of nucleic acid mimics positions it as a valuable component in the expanding toolkit of chemical biology.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Compound NamePubChem CID
This compound (ΨC, J)124345
5-methylcytosine (meC)65040
2,6-diaminopurine (D)30976
2-thiouracil (Us)1269845
Thio-pseudoisocytosine (L)Not directly found in PubChem (derivative of this compound)
Pyrrolidino this compound (dpΨiC)Not directly found in PubChem (synthetic nucleoside analogue)

Data Tables

The following tables summarize key research findings on the impact of this compound and its modifications on the properties of triplex-forming oligonucleotides and peptide nucleic acids.

Table 1: Effect of this compound and Modified Cytosines on Triplex Stability and pH Dependence

TFO ModificationpH ConditionObserved Effect on Triplex FormationKey FindingSource
ΨC with meC (alternating)pH 7.2, 5 mM MgCl2Highest triplex stabilityAlternating ΨC with meC enhances stability at neutral pH. wikipedia.orgepa.gov
8-mer DNA-TFO with two ΨCspH 7.0Forms triplexAll-DNA ONs with C or meC at same positions do not form triplex. wikipedia.orgepa.gov
TFO5-DNALNAΨC (nonconsecutive ΨC, LNA)pH 7.4 (intranuclear salt)Triplex formation observed at 1:400 DS/TFO ratioLNA improves triplex formation, nonconsecutive ΨCs are optimal. wikipedia.orgepa.gov
TFO6-DNALNAmeC (meC instead of ΨC)pH 7.4 (intranuclear salt)No triplex formationDemonstrates superior performance of ΨC over meC in this context. wikipedia.orgepa.gov
Pyrrolidino this compound (dpΨiC)pH 6-9Substantially increased DNA affinityDue to positive charge on pyrrolidino ring, forming electrostatic interactions. wikipedia.orgfishersci.ca

Table 2: Comparison of PNA Modifications for Nucleic Acid Recognition

PNA ModificationTarget Nucleic AcidBinding ModeObserved EffectpH/ConditionSource
Pseudoisocytosine (J)DNA duplexesDNA-PNA2 triplexMinimal pH dependenceNot specified, but implied improved over C nih.govctdbase.org
Thio-pseudoisocytosine (L)RNA hairpin (duplex region)Pyrimidine motif major-groove RNA2–PNA triplexSuperior affinity and specificity; minimal binding to ssRNA/DNANear-physiological nih.govctdbase.orgnih.gov
Thio-pseudoisocytosine (L)HIV-1 ribosomal frameshift stimulatory RNA hairpinRNA2–PNA triplexBinds at near-physiological conditions (unlike J or unmodified PNA)Near-physiological ctdbase.orgnih.gov
Cationic this compound (M)dsRNATriplexStrong and selective binding; high affinity due to ionic interactionsNot specified nih.gov
Pseudocomplementary PNAs (pcPNAs) with D and UsdsDNADouble-duplex invasionSuppresses PNA self-duplex formation, allows binding to target DNANot specified nih.gov

Fluorescent Probes for Specific Sequence Mismatch Detection

This compound has proven highly effective in the development of fluorescent probes for the sequence-specific detection of duplex DNA, particularly in distinguishing single nucleotide mismatches. As a synthetic cytidine analogue, ΨC can facilitate the formation of parallel DNA triplexes at neutral pH. metabolomicsworkbench.orgfishersci.cauni.lu This is a significant advantage, as traditional cytosine-containing probes often require lower pH conditions (e.g., pH 5.6) for efficient templated chemistry and fluorescence signal generation. nih.gov

Research has demonstrated that replacing cytosine with pseudoisocytosine in oligodeoxynucleotide probes allows templated fluorogenic chemistry to proceed readily at physiological pH (pH 7). nih.gov These ΨC-containing probes exhibit superior selectivity in discriminating against mismatched targets compared to their cytosine counterparts. nih.gov For instance, when tested against single nucleotide mismatches in target oligonucleotides, ΨC probes showed considerably greater discrimination. nih.gov After 3.5 hours, the fluorescence signals from ΨC probes with mismatched targets were 10- to 14-fold lower than those from the correct target, approaching background levels. nih.gov This high sequence selectivity underscores ΨC's utility in developing sensitive and accurate detection methods for DNA. nih.gov

The effectiveness of ΨC in triplex formation is influenced by its tautomeric forms; only one of its main tautomers is favorable for triplex formation. metabolomicsworkbench.orgfishersci.cauni.lu The sequence context plays a crucial role in influencing the tautomeric propensity of ΨC. fishersci.ca Specifically, a neighboring methylated or protonated cytidine can promote the formation of the favorable tautomer for triplex formation, whereas a neighboring thymine or locked nucleic acid (LNA) has a less favorable effect. metabolomicsworkbench.orgfishersci.cauni.lu Furthermore, consecutive ΨC residues can negatively influence triplex formation. metabolomicsworkbench.orgfishersci.cauni.lu

The following table summarizes the comparative performance of this compound (ΨC) probes versus Cytosine (C) probes in templated fluorogenic chemistry for DNA detection:

Feature/Probe TypeCytosine (C) ProbesThis compound (ΨC) Probes
Optimal pH for ReactionpH 5.6 nih.govpH 7 (neutral pH) nih.gov
Mismatch SelectivityLower discrimination nih.govHigh selectivity nih.gov
Signal with Mismatched Targets (Relative to Correct)Higher, less discrimination nih.gov10- to 14-fold lower after 3.5h nih.gov
Tautomeric InfluenceNot applicable (natural base)Tautomerization affects triplex formation; sequence context is crucial metabolomicsworkbench.orgfishersci.cauni.lu

Applications in Studying Enzymatic Behavior (e.g., Haloalkane Dehalogenases)

This compound has been incorporated into small-molecule probes for chemical biology studies, including those focused on understanding the behavior of enzymes such as haloalkane dehalogenases. While the detailed mechanisms of how this compound specifically elucidates enzymatic behavior are not extensively described in the provided context, its role in probe synthesis indicates its utility as a structural component in tools designed to investigate enzyme-substrate interactions or enzyme activity.

Haloalkane dehalogenases (HLDs, EC 3.8.1.5) are a class of α/β-hydrolase enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds. This reaction typically results in the formation of primary alcohols and halide ions. HLDs are significant in biotechnology due to their broad substrate specificity and robustness. They find applications in various areas, including the bioremediation of toxic environmental pollutants and the biocatalytic production of optically pure alcohols for organic synthesis. The use of this compound in probes related to these enzymes suggests its potential in designing molecular tools that can interact with or report on the activity or structural aspects of HLDs, contributing to a deeper understanding of their catalytic mechanisms and substrate preferences.

Comparative Analysis with Other Nucleoside and Base Analogs

Comparison with Cytidine (B196190) and Pseudouridine

Pseudoisocytidine's structure fundamentally differs from its canonical counterpart, cytidine, and its parent compound, pseudouridine. Cytidine is a standard ribonucleoside composed of a cytosine base attached to a ribose sugar via a C1-N1 nitrogen-carbon (N-glycosidic) bond. In contrast, this compound, like pseudouridine, is a C-nucleoside, meaning the base is linked to the ribose sugar through a carbon-carbon (C-glycosidic) bond, specifically a C1-C5 bond. wikipedia.orgnih.gov This C-C bond makes this compound more resistant to enzymatic and non-enzymatic degradation (hydrolysis) compared to the N-glycosidic bond in cytidine. aacrjournals.org

Pseudouridine is the most abundant modified nucleoside in cellular RNA and is formed post-transcriptionally by the isomerization of uridine (B1682114). wikipedia.orgproteopedia.org this compound is an artificial pyrimidine (B1678525) analogue derived from pseudouridine. researchgate.net While both are C-nucleosides, their base structures differ. Pseudouridine contains a uracil base, whereas this compound has an isocytosine (B10225) base. This difference in the base dictates their hydrogen bonding capabilities. This compound exists in at least two tautomeric forms, with one form (ΨC(H1)) presenting a hydrogen bond donor/acceptor set suitable for Watson-Crick base pairing with guanine (B1146940). researchgate.net Another tautomer (ΨC(H3)) has a hydrogen bonding pattern similar to protonated cytidine, which is favorable for Hoogsteen hydrogen bonding, a key interaction in the formation of DNA triplex structures. researchgate.net

FeatureThis compoundCytidinePseudouridine
Glycosidic Bond C1-C5 (Carbon-Carbon)C1-N1 (Nitrogen-Carbon)C1-C5 (Carbon-Carbon)
Base IsocytosineCytosineUracil
Origin SyntheticNaturally OccurringNaturally Occurring (from Uridine isomerization)
Stability More stable against hydrolysisLess stable against hydrolysisMore stable than N-nucleosides
Key Function DNA methyltransferase inhibition, triplex formationComponent of DNA/RNA, genetic codeStabilizes RNA structure, fine-tunes translation

Distinctions from Other Synthetic C-Nucleosides

This compound belongs to the broad class of C-nucleosides, which are characterized by a C-C bond between the sugar and the base moiety. beilstein-journals.org This class includes both naturally occurring compounds like pseudouridine and formycin, and a variety of synthetic analogs developed for therapeutic purposes. beilstein-journals.org

The primary distinction of this compound lies in its specific isocytosine base and its function as a stable analog of 5-azacytidine (B1684299). aacrjournals.orgnih.gov While other synthetic C-nucleosides have been developed with antiviral and anticancer properties, such as tiazofurin and selenazofurin, this compound's mechanism is particularly noted for its role in epigenetics as a DNA methyltransferase (DNMT) inhibitor. acs.org The design of this compound was specifically aimed at creating a compound with increased metabolic stability compared to N-nucleoside drugs like 5-azacytidine, which are susceptible to degradation. aacrjournals.org This enhanced stability, conferred by the C-glycosidic bond, represents a key distinguishing feature among synthetic nucleoside analogs.

Functional and Structural Comparisons with Other Modified Bases in Nucleic Acids

The function and structure of this compound can be contrasted with other modifications found in nucleic acids, such as 5-methylcytosine (B146107) and locked nucleic acids (LNAs).

5-methylcytosine (5mC) is a common epigenetic modification in DNA where a methyl group is added to the C5 position of a cytosine base. wikipedia.org This modification does not alter the fundamental structure of the nucleoside or the DNA backbone but plays a crucial role in regulating gene expression. wikipedia.orgludwigcancerresearch.org In contrast, this compound is a complete nucleoside analog that gets incorporated into the DNA strand. While 5mC is a subtle modification to an existing base, this compound is a replacement of the entire cytidine unit. Structurally, the C-C bond and the different base in this compound are major alterations compared to the minor addition of a methyl group in 5mC. nih.gov Functionally, while 5mC is part of the epigenetic machinery that DNMTs establish, this compound acts to inhibit these enzymes. patsnap.com

Locked Nucleic Acids (LNAs) are synthetic RNA nucleotide analogs that contain a methylene (B1212753) bridge connecting the 2' oxygen of the ribose sugar with the 4' carbon. idtdna.commdpi.com This bridge "locks" the ribose into a rigid C3'-endo conformation, which is characteristic of A-form DNA/RNA duplexes. mdpi.comnih.gov This conformational rigidity significantly increases the thermal stability of duplexes and enhances resistance to nucleases. idtdna.comnih.gov this compound does not possess this rigid, locked structure. Its key structural feature is the C-C glycosidic bond, which enhances chemical stability without imposing the significant conformational restriction seen in LNAs. aacrjournals.orgoup.com Therefore, while both are synthetic modifications used to enhance oligonucleotide properties, they achieve this through different structural alterations: LNA through conformational locking and this compound through a more stable glycosidic bond. nih.govnih.gov

AttributeThis compound5-methylcytosine (5mC)Locked Nucleic Acid (LNA)
Modification Type Nucleoside Analog (Base and Bond)Base Modification (Methylation)Sugar Modification (Methylene Bridge)
Structural Impact C-C glycosidic bond, altered baseAddition of a methyl group to cytosineRigid, locked C3'-endo ribose conformation
Effect on Duplex Can participate in Watson-Crick and Hoogsteen pairingMinimal structural change to B-form DNAIncreases thermal stability (Tm) and creates A-form geometry
Primary Function Inhibition of DNA methyltransferaseEpigenetic regulation of gene expressionEnhance binding affinity and stability of oligonucleotides

Contrast with Other DNA Methyltransferase Inhibitors

This compound is considered a more stable analog of the DNA methyltransferase inhibitor 5-azacytidine. aacrjournals.orgnih.gov Both this compound and the well-characterized DNMT inhibitors 5-azacytidine and its deoxy-analog, decitabine, function as cytosine analogs that disrupt the process of DNA methylation. patsnap.comresearchgate.net

This compound shares the functional outcome of DNMT inhibition but differs significantly in its structure. As a C-nucleoside, it is chemically more stable than 5-azacytidine and decitabine. aacrjournals.org This stability was a primary goal in its design, potentially offering a better therapeutic profile. aacrjournals.org Its mechanism involves being incorporated into DNA and inhibiting methylation, and its antileukemic effects are blocked by cytidine, confirming its action through this pathway. aacrjournals.orgnih.gov Unlike 5-azacytidine, which has a nitrogen at position 5 of the pyrimidine ring, this compound can be viewed as a "1-deaza-5-azacytidine," highlighting the fundamental structural difference in the heterocyclic base ring itself, in addition to the C-glycosidic bond. aacrjournals.org

CompoundThis compound5-AzacytidineDecitabine
Nucleoside Type C-RibonucleosideN-RibonucleosideN-Deoxyribonucleoside
Key Structural Feature C-C glycosidic bondNitrogen at position 5 of baseNitrogen at position 5 of base
Incorporation DNARNA and DNADNA only
Chemical Stability High (resistant to hydrolysis)Low (unstable)Low (unstable)
Mechanism of Action DNMT InhibitionDNMT Inhibition (covalent trapping)DNMT Inhibition (covalent trapping)

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Pseudoisocytidine Analogs with Tuned Biochemical Profiles

The rational design of this compound (ΨC) analogs is a primary focus for future research, aiming to create compounds with optimized biochemical profiles. This involves meticulous structural modifications to enhance specific properties such as metabolic stability, binding affinity to target nucleic acids, and precise recognition by cellular components. A key advantage of ΨC is its inherent stability and resistance to enzymatic deamination, which is superior to that of other cytidine-based compounds like 5-azacytidine (B1684299) and cytarabine (B982) wikipedia.org. Future design efforts will seek to further improve these characteristics, potentially leading to drugs with prolonged efficacy and reduced degradation in biological systems.

One promising strategy involves the synthesis of C-5 nucleoside analogs with tailored functionalities. For instance, the incorporation of thio-pseudoisocytosine (L) into peptide nucleic acids (PNAs) has demonstrated enhanced affinity and specificity for recognizing RNA duplexes, facilitating the formation of stable RNA2-PNA triplexes citeab.comfishersci.ca. This exemplifies how subtle chemical modifications can dramatically alter the interaction profile of ΨC, paving the way for highly selective RNA-targeting agents. Similarly, the introduction of a pyrrolidino moiety into this compound analogs has been shown to increase DNA affinity through favorable electrostatic interactions with the phosphodiester backbone uni.lu.

Further research will delve into manipulating the tautomeric preferences of ΨC and its analogs. Studies have revealed that the tautomeric forms of ΨC can influence its ability to form stable triplexes, with neighboring base sequences playing a role in favoring the desired tautomer for optimal binding at neutral pH nih.govmims.com. This understanding is crucial for designing ΨC-containing triplex-forming oligonucleotides (TFOs) that maintain high stability and sequence specificity under physiological conditions, overcoming the pH dependency often associated with traditional cytosine-based TFOs uni.lunih.gov. The identification of this compound as a potential lead for designing anti-neoplastic agents resistant to cytidine (B196190) deaminase (CDA) activity further underscores the importance of rational design in circumventing enzymatic inactivation nih.gov.

Exploration of Novel Interactions in Biological Systems

Future research endeavors will extensively explore novel interactions of this compound within complex biological systems, moving beyond its established roles in nucleic acid binding. A critical area of investigation involves elucidating the precise molecular recognition mechanisms of ΨC and its analogs with various biomolecules. This includes detailed structural and biophysical analyses to map hydrogen bonding networks, stacking interactions, and conformational changes induced by ΨC incorporation into nucleic acids nih.govmims.com. Such studies are vital for understanding how ΨC influences the stability and dynamics of DNA and RNA structures.

The discovery of this compound as an inhibitor of cytidine deaminase (CDA) highlights its potential for previously unrecognized enzymatic interactions nih.gov. Future work will focus on comprehensively characterizing the spectrum of enzymes that interact with ΨC and its derivatives, whether as substrates, inhibitors, or allosteric modulators. This could involve high-throughput screening methodologies to identify new protein targets or cellular pathways influenced by ΨC, potentially uncovering novel biological roles or therapeutic opportunities. The inherent stability of ΨC suggests that it may exert more sustained effects in biological environments, enabling the detection of subtle, long-term interactions that might be missed with less stable nucleoside analogs wikipedia.org. The development of small-molecule probes incorporating ΨC could also facilitate a more in-depth exploration of its biological activity and interactions within living cells researchgate.net.

Integration of this compound into Advanced Nucleic Acid Technologies and Bio-Inspired Materials

The distinctive characteristics of this compound make it an ideal candidate for integration into advanced nucleic acid technologies and the development of novel bio-inspired materials. Its ability to form stable triplex structures with both DNA and RNA at neutral pH, eliminating the need for cytosine protonation, is particularly valuable for sequence-specific targeting in gene regulation and diagnostic applications uni.lunih.govciteab.comciteab.com.

In nucleic acid technologies, ΨC-modified oligonucleotides and PNAs are being investigated for their potential in enhanced antigene strategies, where they can bind to double-helical DNA to specifically silence gene expression citeab.com. The demonstrated superior affinity and specificity of thio-pseudoisocytosine (L)-modified PNAs in recognizing RNA duplexes suggest their utility in developing advanced tools for targeting specific RNA sequences, with broad implications for RNA-based therapeutics, diagnostics, and synthetic biology citeab.comfishersci.ca. This includes their application in antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs) for modulating gene expression, where the enhanced stability and binding characteristics of ΨC analogs could lead to more potent and specific therapeutic agents flybase.orgnih.gov.

While not a structural polymer in the traditional sense, the molecular recognition capabilities of ΨC can inspire and be integrated into materials designed to mimic biological functions. For instance, the precise and selective binding of ΨC-containing nucleic acids can be leveraged in the design of highly sensitive biosensors and diagnostic platforms that rely on sequence-specific recognition chem960.comnih.gov. The concept of utilizing nucleic acid scaffolds to organize other components, as seen in DNA origami for biosensors, could be extended to incorporate ΨC-modified strands, thereby imparting enhanced stability or unique recognition properties to these nanoscale constructs chem960.comnih.gov. Furthermore, the stability of ΨC and its unique tautomeric behavior could inspire the creation of self-assembling molecular systems or responsive materials that react to specific nucleic acid sequences or environmental cues, mimicking natural biological recognition and assembly processes wikipedia.org. This could lead to the development of "smart" materials for targeted drug delivery, advanced molecular computing, or sophisticated diagnostics, where the ΨC component provides a critical recognition or stability element within a larger bio-inspired architecture.

常见问题

Q. What are the key challenges in synthesizing pseudoisocytidine, and how can methodologies be optimized?

this compound synthesis involves formylation of intermediates, but reproducibility is hindered by low acidity of hydrogens in ester precursors, leading to incomplete reactions and inconsistent yields (e.g., 5% yield reported in early syntheses) . Methodological improvements include optimizing reaction conditions (e.g., solvent systems, catalysts) to enhance formylation efficiency. Silica gel chromatography is critical for purification, though scalability remains a challenge due to low yields. Future work could explore alternative protecting groups or enzymatic synthesis routes.

Q. How does this compound’s stability compare to other cytidine analogs, and what structural features contribute to this?

this compound exhibits exceptional stability: it remains intact for 6 days at 22°C and 3 days at 37°C at pH 7.4 . This stability arises from its carbon-carbon glycosidic bond, which resists enzymatic cleavage (e.g., by glycosidases) compared to traditional N-glycosidic bonds . In contrast, analogs like tetrahydrouridine degrade faster due to labile N-glycosidic linkages. Stability assessments should include HPLC or mass spectrometry under physiological conditions to validate these properties in new derivatives.

Q. What experimental evidence supports this compound’s role as a Cytidine Deaminase (CDA) inhibitor?

this compound inhibits CDA with a Ki of 28 μM, confirmed via spectrophotometric assays . Its mechanism involves a protonated N3 nitrogen, which disrupts hydrogen bonding with Glu67 in CDA’s active site, preventing catalysis . Control experiments should compare inhibition kinetics with known substrates (e.g., cytidine) and use molecular docking to validate interactions. Stability assays (e.g., pH/time-dependent degradation) are essential to rule out confounding effects in enzymatic studies.

Advanced Research Questions

Q. How can this compound’s binding affinity for CDA be enhanced through structural modifications?

Substituting the N5 nitrogen with an aromatic carbon may improve affinity by restoring T-stacking interactions with Phe137 in CDA’s active site . Computational modeling (e.g., MD simulations) predicts that replacing N5 with carbon reduces electrostatic repulsion with Phe137’s electron cloud, enhancing stacking. Experimental validation requires synthesizing N5-modified analogs and testing inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Q. What contradictions exist in this compound’s cytotoxicity profile, and how can they be resolved experimentally?

While this compound shows low cytotoxicity in leukemia cell lines (no hematological toxicity observed clinically) , hepatic toxicity becomes dose-limiting in vivo . To resolve this, researchers should conduct dose-escalation studies in animal models, paired with metabolomics to identify hepatotoxic metabolites. Comparative studies with analogs (e.g., 5-azacytidine) may clarify structure-toxicity relationships.

Q. How does this compound tautomerization impact its function in triplex-forming oligonucleotides (TFOs)?

this compound exists in two tautomeric states, but only the N3-protonated form facilitates parallel triplex formation at neutral pH . λ-dynamics simulations and NMR spectroscopy reveal that adjacent methylated cytosines promote the favorable tautomer, while consecutive this compound residues destabilize triplexes . Experimental validation requires circular dichroism (CD) or electrophoretic mobility shift assays (EMSAs) using TFOs with varied this compound positioning.

Q. What methodological approaches are recommended to study this compound’s tautomerization under physiological conditions?

Combine in silico λ-dynamics simulations (to model tautomeric equilibria) with in vitro binding assays (e.g., SPR or fluorescence anisotropy) . For structural insights, use X-ray crystallography or cryo-EM to resolve tautomer-specific interactions in CDA or TFO complexes. pH-dependent UV-Vis spectroscopy can quantify tautomer populations in solution .

Data Contradiction Analysis

Q. Why do some studies report this compound as non-cytotoxic, while others highlight hepatic toxicity?

Discrepancies arise from model systems and dosing regimes. In vitro studies (e.g., leukemia cell lines) use lower concentrations (<100 μM), where this compound’s stability minimizes metabolic activation . In contrast, in vivo hepatic toxicity emerges at higher doses due to prolonged exposure and liver-specific metabolism . Researchers must contextualize toxicity data by specifying experimental conditions (e.g., concentration, exposure time, model organism).

Methodological Recommendations

  • Synthesis: Prioritize protecting group strategies (e.g., trityl or isopropylidene groups) to stabilize intermediates .
  • Enzymatic Assays: Include negative controls (e.g., inactive compound 8 ) to confirm CDA inhibition specificity.
  • Triplex Studies: Use locked nucleic acid (LNA) analogs to mitigate destabilization from consecutive this compound residues .

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